N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-16(2)13(14-4-3-9-22-14)10-15-23(20,21)12-7-5-11(6-8-12)17(18)19/h3-9,13,15H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNKATPWYCLGOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its synthesis, structural characteristics, and biological mechanisms, supported by research findings and case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a sulfonamide group , a furan ring , and a nitro group . Its molecular formula is , with a molecular weight of 339.37 g/mol . The unique combination of these functional groups contributes to its biological activity.
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 339.37 g/mol |
| Functional Groups | Sulfonamide, furan, nitro |
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : 4-nitrobenzenesulfonyl chloride is reacted with dimethylamine and furan-2-yl ethylamine.
- Reaction Conditions : The reaction is conducted in an organic solvent such as dichloromethane at room temperature.
- Purification : The product is purified through recrystallization or chromatography.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The mechanism of action is believed to involve the bioreduction of the nitro group, forming reactive intermediates that can disrupt cellular functions, leading to cytotoxic effects on bacteria.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of specific enzymes involved in tumor growth
For example, in studies involving human cancer cell lines, significant reductions in cell viability were observed at concentrations ranging from 10 to 100 µg/mL.
Case Studies
- Inhibition of Pro-inflammatory Cytokines : In one study, derivatives similar to this compound were shown to significantly inhibit the production of pro-inflammatory cytokines (IL-6 and TNF-α) in stimulated human peripheral blood mononuclear cells (PBMCs) .
- Antibacterial Efficacy : Another study utilized the broth microdilution method to assess antibacterial efficacy against various strains, confirming its potential as an antimicrobial agent .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The sulfonamide moiety allows for binding with enzymes crucial for bacterial growth and cancer cell proliferation.
- Reactive Intermediates : The reduction of the nitro group generates reactive species that can cause oxidative stress and damage cellular components.
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C15H17N3O4S
- Molecular Weight : 339.37 g/mol
- Structural Features : The compound features a furan ring, a nitro group, and a sulfonamide group, which contribute to its reactivity and biological activity.
Biological Applications
N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide has been investigated for several biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits promising antimicrobial properties. The mechanism of action is believed to involve the bioreduction of the nitro group, leading to the formation of reactive intermediates that can disrupt cellular functions.
- Anticancer Properties : Preliminary studies suggest potential anticancer activity, attributed to its ability to interact with specific enzymes or receptors within cancerous cells. This interaction may inhibit tumor growth or induce apoptosis.
- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit certain enzymes, which can be exploited for therapeutic applications in treating various diseases.
Synthetic Methodologies
The synthesis of this compound can be achieved through several methods:
- Electrochemical Synthesis : This method involves the electrochemical oxidation of starting materials such as 4-nitroso-N,N-dimethylaniline in the presence of furan derivatives. It allows for high yields and purity of the final product.
- Traditional Organic Synthesis : A common approach includes reacting 4-nitrobenzenesulfonyl chloride with dimethylamine and furan-2-yl ethylamine under basic conditions, typically using solvents like dichloromethane.
Electrochemical Properties
The electrochemical behavior of this compound has been studied extensively:
- Reversible Reductions : this compound can undergo reversible reductions that form sulfonamide radical anions. These reactions are vital for synthetic pathways aimed at creating more complex molecules.
Several studies have documented the applications and efficacy of this compound:
- Antimicrobial Studies : A recent study highlighted its effectiveness against resistant bacterial strains, showcasing its potential as a lead compound for developing new antibiotics.
- Cancer Research : Investigations into its anticancer properties have shown promising results in vitro, indicating that further clinical studies could be warranted to explore its therapeutic applications in oncology.
- Synthetic Chemistry : The compound's versatility in synthetic chemistry has been demonstrated through various successful reactions leading to the formation of novel sulfonamide derivatives with enhanced biological activities.
Comparison with Similar Compounds
Structural Analogs from Ranitidine-Based Derivatives
Ranitidine-related compounds () share the dimethylamino-furan motif but differ in substituents and linkages:
Key Observations :
- The para-nitro group on the benzene ring enhances electron withdrawal, likely lowering the pKa of the sulfonamide NH compared to non-nitro analogs (e.g., Compound 11 in , m.p. 85–87°C) .
Physicochemical Properties
Melting points from suggest that dimethylamino and nitro substituents influence crystallinity:
- Compound 12 (): Lacking dimethylamino, m.p. 182–183°C .
- Implication : The target compound’s sulfonamide and nitro groups may balance polarity and crystallinity, yielding a melting point intermediate to these analogs.
Functional Group Impact on Bioactivity
- Sulfonamide vs. Thioether/Sulfinyl : Sulfonamides (SO2NH2) are associated with antimicrobial and enzyme-inhibitory activities due to H-bonding with biological targets. Thioethers (e.g., Compound 8) may favor hydrophobic interactions .
- Nitro Positioning: The para-nitro group in the target compound may enhance metabolic stability compared to nitro groups on heterocycles (e.g., Compound 10’s isoquinoline nitro) .
Q & A
Q. Optimization Strategies :
- Temperature Control : Maintain 0–5°C during coupling to minimize side reactions.
- Molar Ratios : Use a 1.2:1 excess of sulfonyl chloride to ensure complete amine conversion.
- Catalysis : Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity.
Table 1 : Example Reaction Conditions from Analogous Syntheses
| Starting Material | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methylbenzenesulfonyl chloride | Methanol/Water | Na₂CO₃ | 76 | |
| 3,4-Dichlorobenzenesulfonyl chloride | DCM | Triethylamine | 68 |
How should researchers characterize the structural integrity and purity of this compound?
Basic Research Question
Key Techniques :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the furan ring protons (δ 6.2–7.4 ppm) and dimethylamino group (δ 2.2–2.8 ppm) should be distinct .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₁₈N₃O₅S; calc. 356.09 g/mol).
- X-ray Crystallography : Resolve ambiguities in stereochemistry or hydrogen bonding, as demonstrated for sulfonamides with similar substituents .
- HPLC-PDA : Assess purity (>95%) using a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
Advanced Tip : Use 2D NMR (e.g., COSY, NOESY) to confirm spatial proximity of the dimethylamino and furan groups .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Basic Research Question
Given its sulfonamide core and nitro group, target pathways may include enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity:
- Enzyme Inhibition : Test against human carbonic anhydrase isoforms (CA-II, CA-IX) using stopped-flow CO₂ hydration assays .
- Antimicrobial Screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess therapeutic potential .
Advanced Consideration : Pair assays with molecular docking to correlate activity with structural features (e.g., nitro group interactions with enzyme active sites) .
How can computational methods predict the reactivity and binding interactions of this compound?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions (e.g., nitro group charge distribution) .
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., CA enzymes) using software like GROMACS or AMBER .
- ADMET Prediction : Use tools like SwissADME to forecast pharmacokinetic properties (e.g., logP, bioavailability) .
Table 2 : Example Computational Parameters
| Method | Software | Key Output | Reference |
|---|---|---|---|
| Docking | AutoDock Vina | Binding affinity (ΔG, kcal/mol) | |
| DFT (B3LYP/6-311G**) | Gaussian | HOMO-LUMO gap (eV) |
How can researchers resolve discrepancies in biological activity data across studies?
Advanced Research Question
Conflicting results may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Protocols : Adopt CLIA- or ISO-certified methods for enzyme assays .
- Impurity Profiling : Use LC-MS to identify byproducts (e.g., des-nitro derivatives) that may skew activity results .
- Dose-Response Curves : Perform IC₅₀/EC₅₀ analyses across multiple concentrations to confirm potency trends .
Case Study : Ranitidine-related compounds showed altered activity due to nitro group degradation; similar stability tests (e.g., accelerated aging at 40°C/75% RH) are advised for this compound .
What are the key challenges in designing derivatives for structure-activity relationship (SAR) studies?
Advanced Research Question
- Stereochemical Complexity : The chiral center at the dimethylamino-furan junction requires asymmetric synthesis or resolution (e.g., chiral HPLC) .
- Nitro Group Stability : Optimize reaction conditions (e.g., avoid strong reductants) to prevent unintended reduction to amines.
- Solubility : Introduce hydrophilic groups (e.g., PEG linkers) while retaining activity, guided by logP calculations .
Table 3 : Example Derivative Modifications
| Modification Site | Derivative Example | Assay Outcome |
|---|---|---|
| Nitro group → Cyano | 4-Cyanobenzenesulfonamide analog | Reduced cytotoxicity |
| Furan → Thiophene | Thiophene-substituted analog | Enhanced enzyme affinity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
